
Sodium hydrogen 5-((4'-((7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)salicylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium hydrogen 5-((4’-((7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)salicylate is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the dye and pigment industries. This compound is characterized by its azo groups, which are responsible for its intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium hydrogen 5-((4’-((7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)salicylate typically involves multiple steps:
Diazotization: The process begins with the diazotization of 7-amino-1-hydroxy-3-sulphonato-2-naphthylamine. This involves treating the amine with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3,3’-dimethyl(1,1’-biphenyl)-4-amine to form the first azo linkage.
Second Diazotization and Coupling: The resulting compound undergoes a second diazotization and is subsequently coupled with salicylic acid to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium hydrogen 5-((4’-((7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)salicylate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the breakdown of the azo bonds.
Reduction: Reduction reactions typically target the azo groups, converting them into amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Corresponding amines.
Substitution: Functionalized aromatic compounds with various substituents.
Applications De Recherche Scientifique
Sodium hydrogen 5-((4’-((7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)salicylate has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to various biomolecules.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The azo linkage allows for electron delocalization, contributing to its vibrant color. In biological systems, the compound can bind to proteins and nucleic acids, altering their function and structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 5-hydroxy-6-[4-[4-[(1-hydroxy-5-sulfonato-2-naphthyl)azo]-3-methoxy-phenyl]-2-methoxy-phenyl]azo-naphthalene-1-sulfonate
- CI Acid Black 131
Uniqueness
Sodium hydrogen 5-((4’-((7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-3,3’-dimethyl(1,1’-biphenyl)-4-yl)azo)salicylate is unique due to its specific structural features, including the presence of multiple azo groups and the sulfonate functionality, which enhance its solubility and binding properties.
Propriétés
Numéro CAS |
73398-45-5 |
|---|---|
Formule moléculaire |
C31H24N5NaO7S |
Poids moléculaire |
633.6 g/mol |
Nom IUPAC |
sodium;6-amino-3-[[4-[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C31H25N5O7S.Na/c1-16-11-18(4-8-25(16)34-33-22-7-10-27(37)24(15-22)31(39)40)19-5-9-26(17(2)12-19)35-36-29-28(44(41,42)43)13-20-3-6-21(32)14-23(20)30(29)38;/h3-15,37-38H,32H2,1-2H3,(H,39,40)(H,41,42,43);/q;+1/p-1 |
Clé InChI |
FPPLXPFOEZVRDE-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])C)N=NC5=CC(=C(C=C5)O)C(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



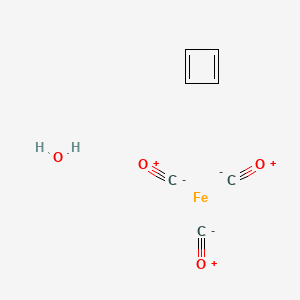
![2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B13759462.png)
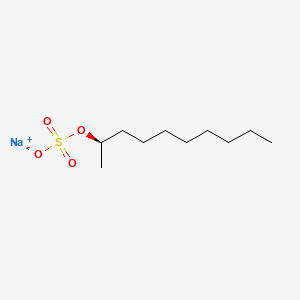
![methyl 3-[4-[[(1S)-6,7-dimethoxy-8-[(6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)oxy]-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxybenzoate](/img/structure/B13759474.png)
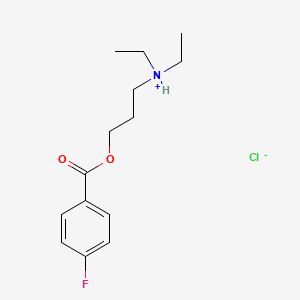
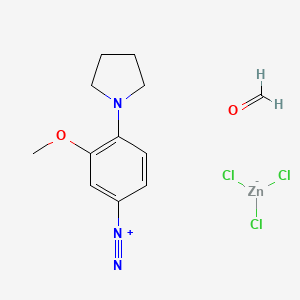
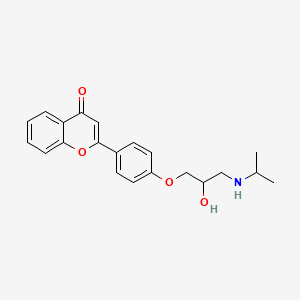

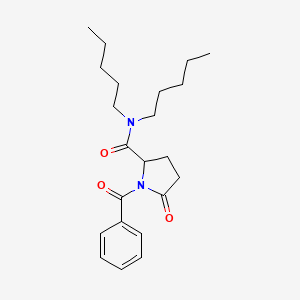


![[1,1'-Biphenyl]-4-ol, 3,3''-thiobis[4',5-bis(1,1-dimethylethyl)-](/img/structure/B13759545.png)

